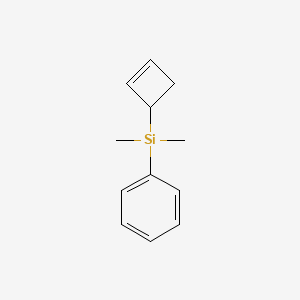![molecular formula C15H17O6P B12095504 Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate](/img/structure/B12095504.png)
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate is a chemical compound with the molecular formula C15H17O6P and a molecular weight of 324.27 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a phosphonate group attached to a trihydroxypropyl moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate typically involves the reaction of diphenylphosphine oxide with a suitable epoxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and the subsequent formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to ensure the consistent production of high-quality material .
化学反応の分析
Types of Reactions
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Esters or ethers of the original compound.
科学的研究の応用
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphonate group can mimic phosphate groups, allowing it to inhibit or activate enzymes involved in phosphorylation processes. This interaction can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
Diphenylphosphine oxide: Lacks the trihydroxypropyl moiety but shares the phosphonate group.
Triphenylphosphine oxide: Similar in structure but with three phenyl groups instead of two.
Phosphonic acid derivatives: Compounds with similar functional groups but different substituents.
Uniqueness
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate is unique due to its combination of a phosphonate group with a trihydroxypropyl moiety. This structure imparts specific chemical and biological properties that are not observed in other similar compounds .
特性
分子式 |
C15H17O6P |
|---|---|
分子量 |
324.26 g/mol |
IUPAC名 |
(1S,2R)-1-diphenoxyphosphorylpropane-1,2,3-triol |
InChI |
InChI=1S/C15H17O6P/c16-11-14(17)15(18)22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10,14-18H,11H2/t14-,15+/m1/s1 |
InChIキー |
KIZVECBERHNAHK-CABCVRRESA-N |
異性体SMILES |
C1=CC=C(C=C1)OP(=O)([C@@H]([C@@H](CO)O)O)OC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)OP(=O)(C(C(CO)O)O)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12095440.png)


![S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12095451.png)

![4-[(E)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12095458.png)
![2-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoicacid](/img/structure/B12095470.png)




![1,2-Diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12095498.png)
